2-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 3-methylthiophene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.
Attachment of the 3-Methylthiophene Group: The 3-methylthiophene moiety is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with a 3-methylthiophene derivative.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with receptors or enzymes involved in neuroinflammation and neuroprotection.
Pathways Involved: The compound may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another piperazine-pyrimidine derivative with potential neuroprotective properties.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Known for its affinity for alpha1-adrenergic receptors and potential therapeutic applications.
Uniqueness
2-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the 3-methylthiophene group, which may confer distinct electronic and steric properties, enhancing its interaction with specific molecular targets and improving its pharmacokinetic profile .
Properties
IUPAC Name |
2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-12-3-10-19-13(12)11-17-6-8-18(9-7-17)14-15-4-2-5-16-14/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRMOABUHGIJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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